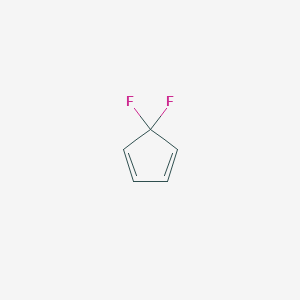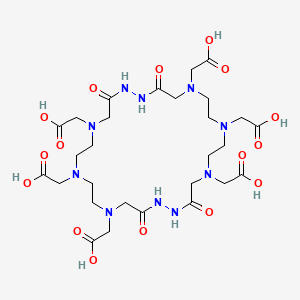
3,3'-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two benzopyran moieties connected by a phenylene bridge, with methoxy groups at the 7-position of each benzopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) typically involves the Ullmann coupling reaction. This reaction is carried out by reacting N,N’-diphenylbenzene-1,4-diamine with bromo-7-ethoxy-4-methylcoumarin in the presence of a copper catalyst (CuCl) and 1,10-phenanthroline . The reaction mixture is refluxed in dichlorobenzene at 170°C under a nitrogen atmosphere for 18 hours. After completion, the product is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann coupling reaction is a scalable and efficient method that can be adapted for large-scale synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted benzopyran derivatives.
Applications De Recherche Scientifique
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of optoelectronic devices due to its excellent optical properties.
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) involves its interaction with specific molecular targets and pathways. The compound’s benzopyran moieties can interact with enzymes and receptors, modulating their activity. The methoxy groups enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: A simpler benzopyran derivative with similar optical properties.
3,3’-(Arylmethylene)bis(4-methoxy-3,1-phenylene)dipyridine: A related compound used in Suzuki–Miyaura cross-coupling reactions.
1,1’-(1,4-Biphenylene)bis(3-aryl-5-phenylformazans): Another bis-compound with applications in organic synthesis.
Uniqueness
3,3’-(1,4-Phenylene)bis(7-methoxy-2H-1-benzopyran-2-one) is unique due to its dual benzopyran structure connected by a phenylene bridge, which imparts distinct optical and biological properties. The presence of methoxy groups further enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
191168-38-4 |
|---|---|
Formule moléculaire |
C26H18O6 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
7-methoxy-3-[4-(7-methoxy-2-oxochromen-3-yl)phenyl]chromen-2-one |
InChI |
InChI=1S/C26H18O6/c1-29-19-9-7-17-11-21(25(27)31-23(17)13-19)15-3-5-16(6-4-15)22-12-18-8-10-20(30-2)14-24(18)32-26(22)28/h3-14H,1-2H3 |
Clé InChI |
QDCMUUHXRIWBRE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C4=CC5=C(C=C(C=C5)OC)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


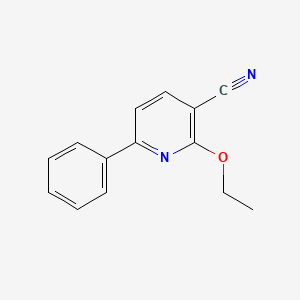
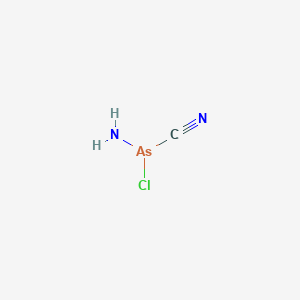
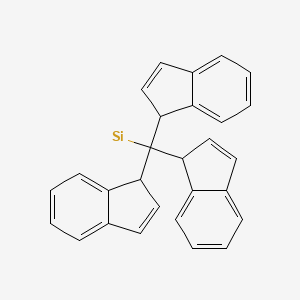
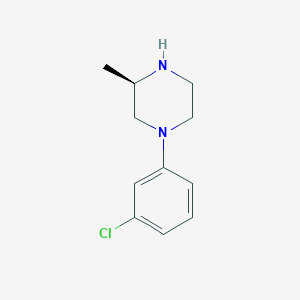


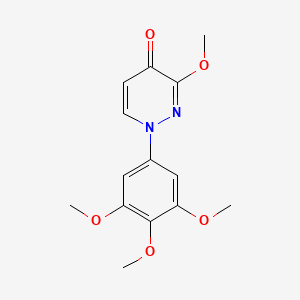
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
